4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene

Lipophilicity Drug-likeness Membrane permeability

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene (CAS 1404194-21-3) is a trisubstituted aromatic building block bearing a chloro(difluoro)methoxy (–OCF₂Cl) group at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 1-position, with the molecular formula C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol. Its computed XLogP3 value of 3.3, topological polar surface area of 55.1 Ų, and hydrogen bond acceptor count of 6 place it within the chlorodifluoromethoxy nitrobenzene family but with distinct physicochemical properties relative to its non-fluorinated and positional isomer analogs.

Molecular Formula C7H3ClF3NO3
Molecular Weight 241.55 g/mol
CAS No. 1404194-21-3
Cat. No. B1402221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene
CAS1404194-21-3
Molecular FormulaC7H3ClF3NO3
Molecular Weight241.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)Cl)F)[N+](=O)[O-]
InChIInChI=1S/C7H3ClF3NO3/c8-7(10,11)15-4-1-2-6(12(13)14)5(9)3-4/h1-3H
InChIKeyLWZBOWLZEUNEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene (CAS 1404194-21-3): A Trisubstituted Fluorinated Nitrobenzene Building Block


4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene (CAS 1404194-21-3) is a trisubstituted aromatic building block bearing a chloro(difluoro)methoxy (–OCF₂Cl) group at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 1-position, with the molecular formula C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol [1]. Its computed XLogP3 value of 3.3, topological polar surface area of 55.1 Ų, and hydrogen bond acceptor count of 6 place it within the chlorodifluoromethoxy nitrobenzene family but with distinct physicochemical properties relative to its non-fluorinated and positional isomer analogs [2]. The compound is commercially available from multiple suppliers at a typical minimum purity specification of 95%, classified as an irritant (H317, H319), and intended exclusively for research and laboratory use .

Why Substituting 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene with Non-Fluorinated or Positional Isomer Analogs Fails for Regioselective Synthetic Strategies


Substituting the target compound with its non-fluorinated analogs (e.g., 1-(chlorodifluoromethoxy)-4-nitrobenzene, CAS 40750-71-8) or positional isomers (e.g., CAS 1404193-86-7 or CAS 1404193-55-0) introduces measurable differences in molecular properties that directly impact synthetic utility and downstream product identity. The additional aromatic fluorine at the 2-position distinguishes this compound from non-fluorinated analogs by contributing an extra hydrogen bond acceptor (HBA count 6 vs. 5), increasing molecular complexity (complexity index 248 vs. 213–221), and reducing computed lipophilicity (XLogP3 3.3 vs. 3.5–3.6) [1]. Among isomers sharing the identical molecular formula C₇H₃ClF₃NO₃, the unique 4-OCF₂Cl / 2-F / 1-NO₂ regiochemical arrangement—as opposed to the 1-OCF₂Cl / 3-F / 2-NO₂ pattern of 1404193-86-7 or the 2-OCF₂Cl / 4-F / 1-NO₂ pattern of 1404193-55-0—determines the orientation of subsequent derivatization reactions, such as nitro reduction to the corresponding aniline, where the position of the emerging amino group relative to the fluorine and chlorodifluoromethoxy substituents governs the final product's pharmacological or materials properties .

Quantitative Differentiation Evidence: 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene vs. Closest Analogs


XLogP3 Lipophilicity: Measurably Lower than Non-Fluorinated 4-Nitro and 3-Nitro Analogs

The target compound exhibits a computed XLogP3 of 3.3, which is lower than the 3.5 value for the non-fluorinated 4-nitro analog 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8) and the 3.6 value for the 3-nitro analog 1-[chloro(difluoro)methoxy]-3-nitro-benzene (CAS 1047648-45-2) [1][2]. This reduction in lipophilicity is attributable to the electron-withdrawing effect of the additional aromatic fluorine at position 2, representing a ΔXLogP3 of –0.2 to –0.3 units relative to non-fluorinated comparators.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Count: One Additional HBA from the 2-Fluoro Substituent vs. Non-Fluorinated Analogs

The target compound possesses 6 hydrogen bond acceptors (HBA), compared to 5 HBA for both the 4-nitro analog (CAS 40750-71-8) and the 3-nitro analog (CAS 1047648-45-2) [1][2][3]. The additional HBA arises from the aromatic fluorine atom at position 2, which is absent in the non-fluorinated comparator series. This increases the total HBA count by 1 (a 20% increase relative to the 5 HBA baseline).

Molecular recognition Solubility Crystal engineering

Molecular Complexity: 248 vs. 213–221 for Non-Fluorinated Nitro Analogs, Reflecting Increased Substitution Diversity

The target compound has a computed complexity index of 248, which is substantially higher than the 213 for the para-nitro analog (CAS 40750-71-8) and 221 for the meta-nitro analog (CAS 1047648-45-2) [1][2][3]. This difference of +35 and +27 complexity units, respectively, reflects the increased substitution diversity conferred by the additional fluorine atom and the asymmetric arrangement of three distinct substituent types on the benzene ring.

Molecular complexity Diversity-oriented synthesis Chemical space

Regiochemical Identity: Unique 4-OCF₂Cl / 2-F / 1-NO₂ Substitution Pattern Distinct from Co-Isomeric Building Blocks

Among the set of compounds sharing the molecular formula C₇H₃ClF₃NO₃ (MW 241.55), the target compound bears a unique substitution pattern confirmed by its distinct InChIKey (LWZBOWLZEUNEKU-UHFFFAOYSA-N), which differs from the InChIKeys of the closest co-isomers: 1-[chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene (CAS 1404193-86-7, InChIKey UKFKRLOATYZXHB-UHFFFAOYSA-N) and 2-[chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene (CAS 1404193-55-0) [1]. Upon nitro reduction, these three isomers yield three constitutionally distinct fluoro-chlorodifluoromethoxy anilines, each with different spatial relationships between the amino, fluoro, and chlorodifluoromethoxy groups.

Regioselective synthesis Positional isomerism Aniline intermediate

Chlorodifluoromethoxy Group as a Bioisostere: Structural Connection to the Asciminib Pharmacophore

The chlorodifluoromethoxy (–OCF₂Cl) group present in the target compound is a recognized bioisostere in medicinal chemistry, most notably as a key structural motif in the FDA-approved BCR-ABL1 allosteric inhibitor asciminib (Scemblix®), which incorporates a 4-(chlorodifluoromethoxy)phenyl moiety [1][2]. While non-fluorinated nitrobenzene analogs (e.g., CAS 40750-71-8) can also serve as precursors to chlorodifluoromethoxy anilines, the target compound's additional 2-fluoro substituent provides a fluorinated aniline product upon reduction, offering an additional vector for modulating the electronic properties of derived drug candidates—a feature absent in non-fluorinated analogs.

Bioisostere Kinase inhibitor Drug intermediate

Optimal Procurement and Application Scenarios for 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene (CAS 1404194-21-3)


Synthesis of 2-Fluoro-Substituted Chlorodifluoromethoxy Aniline Derivatives for Kinase Inhibitor SAR Programs

When a medicinal chemistry program requires a 4-(chlorodifluoromethoxy)-2-fluoroaniline building block—for instance, to explore the effect of an ortho-fluoro substituent on the aniline ring of asciminib-like allosteric kinase inhibitors—the target compound is the direct nitro precursor. Catalytic hydrogenation (H₂, Pd/C) of 4-[chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene yields the corresponding 2-fluoroaniline, which cannot be obtained from the non-fluorinated analog 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8) [1]. This synthetic route mirrors the established pathway from 4-(chlorodifluoromethoxy)nitrobenzene to 4-(chlorodifluoromethoxy)aniline used in asciminib manufacturing [2].

Regioselective Diversification of Polysubstituted Aromatic Scaffolds in Library Synthesis

The target compound's unique 4-OCF₂Cl / 2-F / 1-NO₂ substitution pattern provides three distinct reactive handles for sequential diversification: (1) nitro group reduction to an amine for amide coupling or diazotization; (2) the 2-fluoro position for nucleophilic aromatic substitution (SNAr) under appropriate conditions; and (3) the chlorodifluoromethoxy group as a metabolically stable lipophilic anchor [1]. This orthogonal reactivity profile, confirmed by the compound's high molecular complexity index of 248, makes it a valuable core scaffold for generating diverse compound libraries that cannot be replicated using positional isomers CAS 1404193-86-7 or CAS 1404193-55-0, where the spatial relationship between functional groups differs .

Fluorinated Building Block for Agrochemical Intermediate Synthesis

The chlorodifluoromethoxy group is established in agrochemical chemistry as a metabolically stable fluorinated moiety that enhances environmental persistence and target-site bioavailability [1]. When an agrochemical discovery program requires a nitroarene intermediate bearing both a chlorodifluoromethoxy group and an additional aromatic fluorine for electronic tuning, the target compound is preferred over non-fluorinated analogs (CAS 40750-71-8, CAS 1047648-45-2) because the 2-fluoro substituent directly modulates the electron density of the aromatic ring, influencing both the reactivity of the nitro group during reduction and the electronic properties of downstream coupling products [2].

Reference Standard for Analytical Method Development Targeting Chlorodifluoromethoxy Nitrobenzene Isomers

Given the existence of at least three constitutional isomers sharing the formula C₇H₃ClF₃NO₃ (CAS 1404194-21-3, 1404193-86-7, and 1404193-55-0), the target compound serves as a critical reference standard for HPLC or GC-MS method development aimed at resolving these isomers in reaction monitoring or purity assessment [1]. Its distinct InChIKey (LWZBOWLZEUNEKU-UHFFFAOYSA-N) and SMILES string provide unambiguous identity verification, and its computed XLogP3 of 3.3—differing from the non-fluorinated analogs by 0.2–0.3 units—suggests measurable chromatographic retention time differences that can be exploited for isomer separation [2].

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